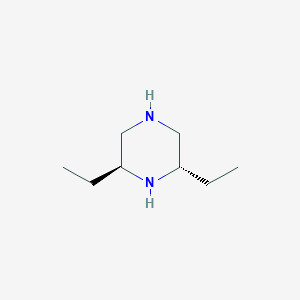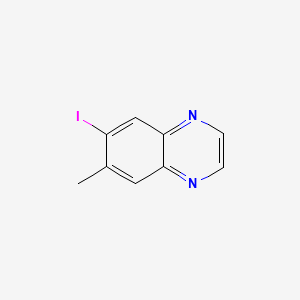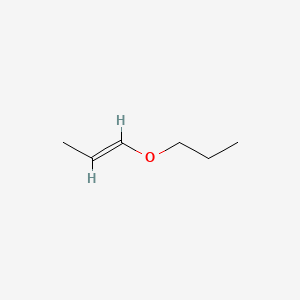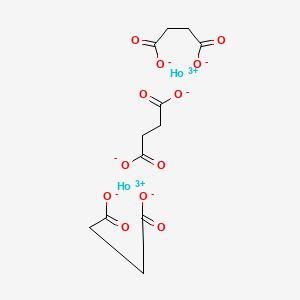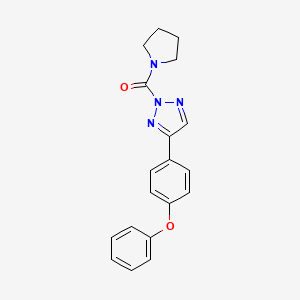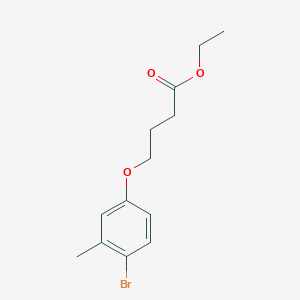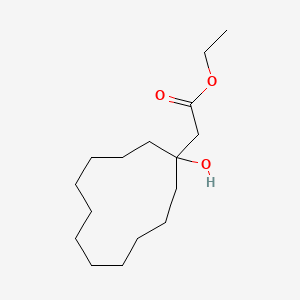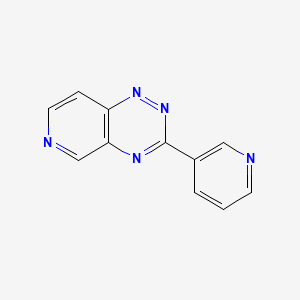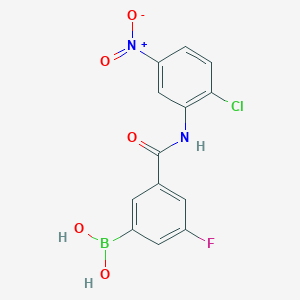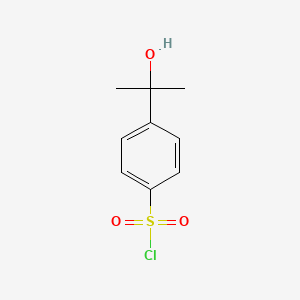![molecular formula C27H44N2O5 B12642102 N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine CAS No. 920336-97-6](/img/structure/B12642102.png)
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine is a synthetic compound with a molecular formula of C27H44N2O5 It is characterized by the presence of a dodecyloxybenzoyl group attached to a valyl-alanine dipeptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine typically involves the following steps:
Formation of 4-(Dodecyloxy)benzoic Acid: This is achieved by reacting 1-bromododecane with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate in refluxing acetone.
Coupling with L-Valyl-L-Alanine: The 4-(dodecyloxy)benzoic acid is then coupled with L-valyl-L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The dodecyloxy group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of new alkoxy derivatives.
Scientific Research Applications
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group may interact with hydrophobic regions of proteins, while the valyl-alanine dipeptide can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]glycine: Similar structure but with glycine instead of valyl-alanine.
4-n-Dodecyloxybenzoic Acid: Lacks the peptide component, used as an intermediate in organic synthesis.
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine is unique due to the combination of a long alkyl chain (dodecyloxy group) and a dipeptide (valyl-alanine), which imparts distinct physicochemical properties and potential biological activities.
Properties
CAS No. |
920336-97-6 |
|---|---|
Molecular Formula |
C27H44N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)25(30)29-24(20(2)3)26(31)28-21(4)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1 |
InChI Key |
ROXOGKGVZZNJTP-URXFXBBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
